molecular formula C18H21N3O2S B4115177 3-(FURAN-2-YLMETHYL)-1-[4-(PIPERIDINE-1-CARBONYL)PHENYL]THIOUREA

3-(FURAN-2-YLMETHYL)-1-[4-(PIPERIDINE-1-CARBONYL)PHENYL]THIOUREA

Cat. No.: B4115177
M. Wt: 343.4 g/mol
InChI Key: HKCHGIXSRUTEDU-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-N’-[4-(1-piperidinylcarbonyl)phenyl]thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a furan ring, a piperidine ring, and a thiourea moiety, which contribute to its unique chemical properties.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-3-[4-(piperidine-1-carbonyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c22-17(21-10-2-1-3-11-21)14-6-8-15(9-7-14)20-18(24)19-13-16-5-4-12-23-16/h4-9,12H,1-3,10-11,13H2,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCHGIXSRUTEDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=S)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-N’-[4-(1-piperidinylcarbonyl)phenyl]thiourea typically involves the reaction of a furan derivative with a piperidine derivative in the presence of a thiourea reagent. Common synthetic routes may include:

    Step 1: Preparation of the furan derivative by reacting furfural with an appropriate amine.

    Step 2: Preparation of the piperidine derivative by reacting piperidine with an appropriate acyl chloride.

    Step 3: Coupling of the furan and piperidine derivatives with thiourea under suitable conditions, such as in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-N’-[4-(1-piperidinylcarbonyl)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The thiourea moiety can be reduced to form corresponding amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-N’-[4-(1-piperidinylcarbonyl)phenyl]thiourea would depend on its specific biological target. Generally, thioureas can interact with various enzymes or receptors, leading to inhibition or activation of specific pathways. The furan and piperidine rings may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-phenylthiourea: A simpler thiourea derivative with known biological activities.

    N-(2-furylmethyl)thiourea: A compound with a similar furan moiety but lacking the piperidine ring.

    N’-[4-(1-piperidinylcarbonyl)phenyl]thiourea: A compound with a similar piperidine moiety but lacking the furan ring.

Uniqueness

N-(2-furylmethyl)-N’-[4-(1-piperidinylcarbonyl)phenyl]thiourea is unique due to the combination of the furan, piperidine, and thiourea moieties, which may confer distinct chemical and biological properties compared to its simpler analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(FURAN-2-YLMETHYL)-1-[4-(PIPERIDINE-1-CARBONYL)PHENYL]THIOUREA
Reactant of Route 2
Reactant of Route 2
3-(FURAN-2-YLMETHYL)-1-[4-(PIPERIDINE-1-CARBONYL)PHENYL]THIOUREA

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